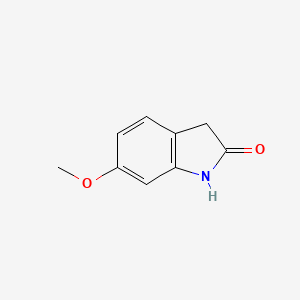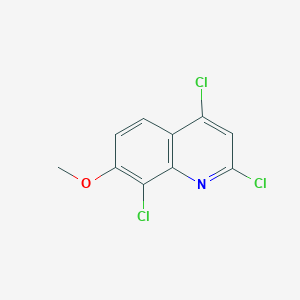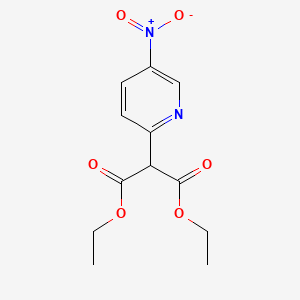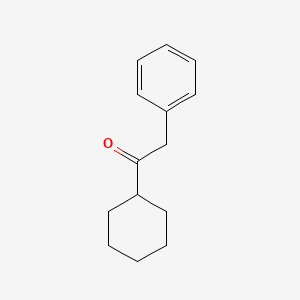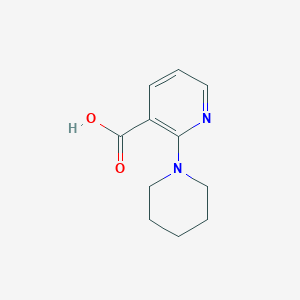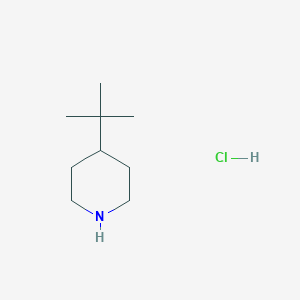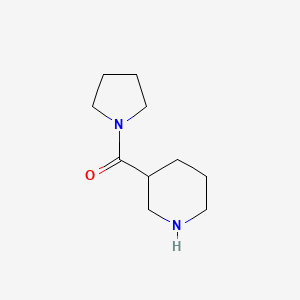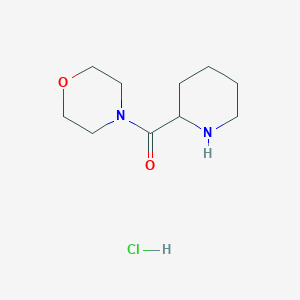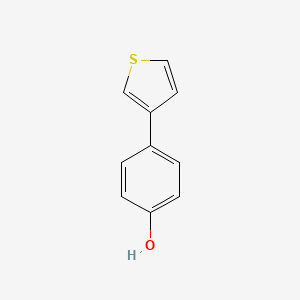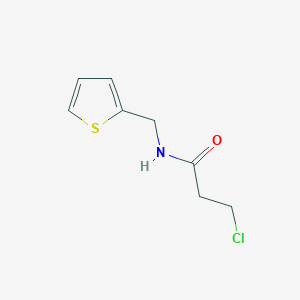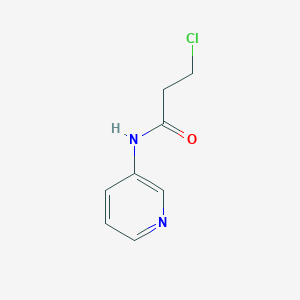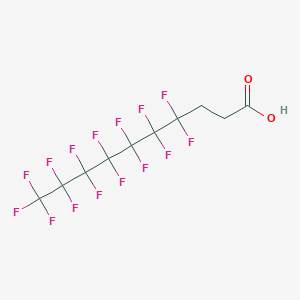
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-十五氟癸酸
描述
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic Acid (PFDA) is an organic compound with a unique structure and a wide range of applications in the scientific and industrial fields. PFDA is a perfluorinated carboxylic acid, meaning it has a carboxylic acid group (COOH) with a perfluorinated hydrocarbon chain. This hydrocarbon chain contains 15 carbon atoms and 10 fluorine atoms, giving it the name pentadecafluorodecanoic acid. PFDA has been widely studied for its unique structure and its potential applications in various fields.
科学研究应用
气-水界面行为
部分氟化的羧酸,包括十五氟癸酸的变体,在气-水界面表现出独特的行为。这些酸形成稳定的单分子层,其性质因氟化程度和链长而异。Lehmler 等人(2001 年)的研究突出了这些特性,展示了这些酸如何与其烃类和全氟碳对应物进行比较 (Lehmler 等人,2001)。
液晶应用
十五氟癸酸和类似化合物因其在近晶液晶相中的作用而受到研究。Ungar 等人(2000 年)使用 X 射线衍射探索了它们的结构,揭示了它们在设计新型液晶材料中的潜力 (Ungar 等人,2000)。
表面活性剂胶束中的核磁共振研究
Ulmius 和 Lindman(1981 年)研究了氟化两亲物(包括十五氟癸酸)在表面活性剂胶束中的行为。他们使用 19F 核磁共振弛豫技术进行的研究提供了这些化合物与水相互作用的见解,这对于理解它们在各种应用中的行为至关重要 (Ulmius 和 Lindman,1981)。
具有氟化苯氧基侧基的聚羟基链烷酸酯的合成
Takagi 等人(2004 年)的研究重点是使用十五氟癸酸衍生物合成具有氟化侧基的微生物聚羟基链烷酸酯 (PHA)。这项工作突出了氟化对 PHA 物理性质的影响,这与开发先进材料有关 (Takagi 等人,2004)。
水中痕量分析
Risha 等人(2005 年)开发了一种分析水中十五氟癸酸痕量的方法,这是一种用于环境监测和了解这些化合物在水生系统中的行为的重要技术 (Risha 等人,2005)。
与烃类类似物的混合行为
Lehmler 和 Bummer(2002 年)研究了十五氟癸酸与烃类类似物的混合行为。他们的研究对于理解分子间相互作用和在混合系统中的潜在应用至关重要 (Lehmler 和 Bummer,2002)。
属性
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F15O2/c11-4(12,2-1-3(26)27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h1-2H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRGVKRZQSQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382620 | |
| Record name | 3-(Perfluoroheptyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H,2H,3H,3H-Perfluorodecanoic acid | |
CAS RN |
812-70-4 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluorodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Perfluoroheptyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H,2H,3H,3H-Pentadecafluorodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

